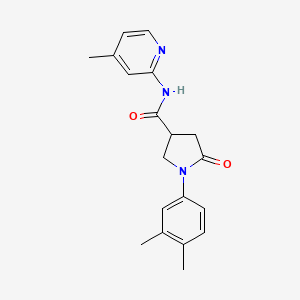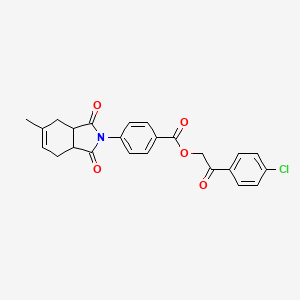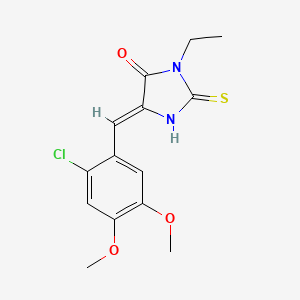
2-(2-methoxyphenyl)-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide
Descripción general
Descripción
2-(2-methoxyphenyl)-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as MLN4924 and has been found to exhibit anticancer properties.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a somewhat similar molecular structure, emphasizing functionalities such as methoxyphenyl groups, has been extensively reviewed for its pharmacological properties and clinical use. It has applications in gastro-intestinal diagnostics, treating various types of vomiting, and facilitating procedures like endoscopy and radiological identification of lesions. The compound's effects on motility and its interaction with neurotransmitters underline its broad pharmacological utility (Pinder et al., 2012).
Neuroprotective Mechanisms
Citicoline, another compound of interest, demonstrates neuroprotective mechanisms in cerebral ischemia. It is an intermediate in the biosynthesis of phosphatidylcholine and shows beneficial effects across various CNS injury models. Citicoline's potential in enhancing neurological recovery and protecting against neurotoxicity highlights the scientific interest in compounds that can influence neurochemistry and cellular mechanisms for therapeutic purposes (Adibhatla & Hatcher, 2002).
Antioxidant Activity
The research on antioxidants, including methods for determining antioxidant activity, sheds light on the importance of compounds capable of scavenging free radicals or inhibiting oxidative processes. Such studies underscore the relevance of molecular structures that can contribute to antioxidant capacity, which is crucial for addressing oxidative stress-related diseases and conditions (Huang et al., 2005).
Enzymatic Remediation of Pollutants
The use of enzymes in the remediation of organic pollutants, enhanced by redox mediators, represents a field of application for compounds with specific functional groups that can interact with enzymes or act as mediators. This area of research emphasizes the potential of chemical compounds in environmental sciences, particularly in wastewater treatment and pollution control (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-28-18-5-3-2-4-17(18)24-20(26)15-7-6-13(12-16(15)21(24)27)19(25)23-14-8-10-22-11-9-14/h2-12H,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHJEUHBCOFJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-bromobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4006926.png)
![6-[(2-bromo-4,5-dimethylphenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4006931.png)
![methyl [3-hydroxy-2-oxo-3-(2-oxo-2-phenylethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4006971.png)
![N-(2,6-diethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4006981.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 4-chlorobenzoate](/img/structure/B4006983.png)
![(4aS*,8aS*)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]octahydroisoquinolin-4a(2H)-ol](/img/structure/B4006989.png)
![N-benzyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4006991.png)
![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(2-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4006993.png)

![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4007013.png)

![4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-isopropoxyphenyl)-4-oxobutanoic acid](/img/structure/B4007026.png)
